molecular formula C11H12N4O3 B7696492 N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No. B7696492
M. Wt: 248.24 g/mol
InChI Key: WYDNKQAMYQWDMX-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as DMNO, is a synthetic compound that has been studied for its potential applications in scientific research. DMNO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 296.33 g/mol. This compound has been found to have unique properties that make it useful for a variety of research applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not well understood, but it is believed to involve the formation of covalent bonds with proteins. This compound has been found to react with cysteine residues in proteins, which can lead to changes in protein conformation and function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in neurotransmitter signaling.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages for use in lab experiments. For example, it is a highly specific probe that can be used to study protein conformational changes with high sensitivity. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to use in live cells due to its cytotoxicity.

Future Directions

There are several future directions for research on N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is the development of new methods for using this compound as a probe for studying protein conformational changes. Another area of interest is the development of new applications for this compound, such as in the field of drug discovery. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with N,N-dimethyl-4-aminoaniline to produce this compound. This process has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in scientific research, particularly in the fields of chemistry and biology. This compound has been found to have unique properties that make it useful for a variety of research applications. For example, this compound has been used as a fluorescent probe for detecting protein conformational changes. It has also been used as a photoaffinity label for studying protein-protein interactions.

properties

IUPAC Name

N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-12-11(18-13-7)8-4-5-9(14(2)3)10(6-8)15(16)17/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDNKQAMYQWDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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